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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1,9-nonanediol,
dimethanesulfonate. Due to the limited availability of public domain experimental spectra for
this specific compound, this guide also presents predicted spectral characteristics based on its
structure and available data for the parent compound, 1,9-nonanediol. Furthermore, it outlines
comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 1,9-Nonanediol, Dimethanesulfonate

1,9-Nonanediol, dimethanesulfonate (also known as nonamethylene dimethanesulfonate) is
an organic compound with the chemical formula C11H2406S:. It is a derivative of 1,9-
nonanediol where the hydroxyl groups at positions 1 and 9 are converted to mesylate esters.
This modification significantly alters the polarity and reactivity of the parent diol, making it a
potentially useful bifunctional alkylating agent in organic synthesis and pharmaceutical
research. The methanesulfonate groups are good leaving groups, facilitating nucleophilic
substitution reactions at the terminal carbons of the nonane chain.

Spectral Data

While direct experimental spectra for 1,9-nonanediol, dimethanesulfonate are not widely
published, its spectral properties can be predicted based on its structure and by comparing with
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the known spectra of 1,9-nonanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the
nonane chain and the methyl groups of the mesylates. The protons on the carbons adjacent to
the mesylate groups (C1 and C9) will be the most deshielded.

13C NMR: The carbon NMR spectrum will show signals for the nine carbons of the nonane
chain and the methyl carbons of the mesylate groups. The carbons attached to the oxygen of
the mesylate group (C1 and C9) will be significantly downfield compared to the other
methylene carbons. PubChem mentions the existence of a 3C NMR spectrum for this
compound.[1]

Table 1: Predicted *H and 13C NMR Chemical Shifts for 1,9-Nonanediol, Dimethanesulfonate

Predicted H Chemical Shift Predicted 13C Chemical Shift

Assignment
(ppm) (ppm)

CH3-SO- ~3.0 (s, 6H) ~37
-O-CH2- (C1, C9) ~4.2 (t, 4H) ~70
-O-CH2-CHa- (C2, C8) ~1.8 (quint, 4H) ~29
-CHa- (C3, C7) ~1.4 (m, 4H) ~25
-CH2- (C4, C6) ~1.3 (m, 4H) ~29
-CH2- (C5) ~1.3 (m, 2H) ~26

Note: Predicted values are based on typical chemical shifts for similar functional groups and
the structure of the molecule. Actual experimental values may vary depending on the solvent
and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 1,9-nonanediol, dimethanesulfonate will be characterized by the strong
absorptions of the sulfonyl group and the absence of the broad O-H stretch seen in the parent
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diol.

Table 2: Key IR Absorption Bands for 1,9-Nonanediol, Dimethanesulfonate

Characteristic Absorption

Functional Group Intensity
(cm™)

S=0 (asymmetric stretch) 1350 - 1330 Strong

S=0 (symmetric stretch) 1170 - 1150 Strong

C-O stretch 1000 - 960 Strong

C-H stretch (alkane) 2950 - 2850 Medium-Strong

CH:z bend 1470 - 1450 Medium

Mass Spectrometry (MS)

Mass spectrometry of 1,9-nonanediol, dimethanesulfonate would likely involve soft ionization
techniques like Electrospray lonization (ESI) to observe the molecular ion. Electron lonization
(El) would likely lead to significant fragmentation. PubChem indicates the availability of GC-MS
data.[1]

Table 3: Mass Spectrometry Data for 1,9-Nonanediol, Dimethanesulfonate

Parameter Value
Molecular Formula C11H2406S:2
Molecular Weight 316.43 g/mol
Exact Mass 316.10 g/mol

M-95 (-SO3CHs), M-79 (-SOsH), fragments from

Predicted Key Fragments (m/z) )
cleavage of the nonane chain.

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectral data for a compound

such as 1,9-nonanediol, dimethanesulfonate.

NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of the purified 1,9-nonanediol,
dimethanesulfonate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds). The choice of solvent should be based on the solubility of the compound and
should not have signals that overlap with the analyte's signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (*H and *C NMR):

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.
Tune and match the probe for the desired nucleus (*H or 13C).

Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay. For 33C NMR, a larger number of scans will likely be necessary due to
the lower natural abundance of the 13C isotope.

Acquire the spectrum.

Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
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IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the solid 1,9-nonanediol, dimethanesulfonate sample directly
onto the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to generate the final absorbance or transmittance spectrum.

e Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 1,9-nonanediol, dimethanesulfonate in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

e Transfer the solution to a GC vial.
Data Acquisition:

o Set the gas chromatograph (GC) parameters, including the injector temperature, oven
temperature program, and carrier gas flow rate. A suitable column (e.g., a non-polar or
medium-polarity capillary column) should be chosen.

o Set the mass spectrometer (MS) parameters, including the ionization mode (typically
Electron lonization - El for GC-MS), mass range, and scan time.
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* Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

e The compound will be separated from the solvent and any impurities as it travels through the
GC column.

e As the compound elutes from the GC column, it will enter the MS ion source, where it will be
ionized and fragmented.

e The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and
the detector will record the intensity of each ion.

e The resulting data will be a total ion chromatogram (TIC) and a mass spectrum for the peak
corresponding to 1,9-nonanediol, dimethanesulfonate.

Mandatory Visualizations
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Caption: NMR Spectroscopy Experimental Workflow.
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Caption: ATR-IR Spectroscopy Experimental Workflow.
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Caption: GC-MS Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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